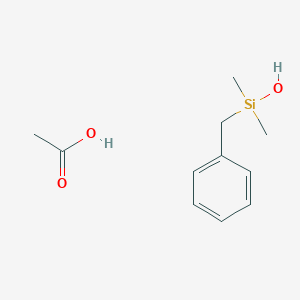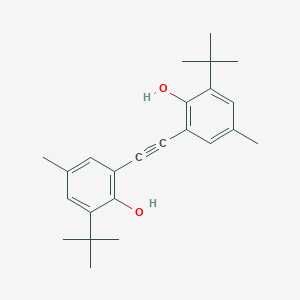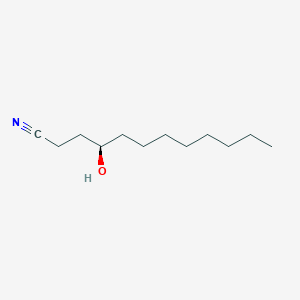
Acetic acid;benzyl-hydroxy-dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;benzyl-hydroxy-dimethylsilane is a compound that combines the properties of acetic acid and benzyl-hydroxy-dimethylsilane Acetic acid is a simple carboxylic acid known for its use in vinegar, while benzyl-hydroxy-dimethylsilane is a silane compound with a benzyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;benzyl-hydroxy-dimethylsilane typically involves the reaction of benzyl chloride with dimethylchlorosilane in the presence of a base, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and yield. The final product is typically purified through distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;benzyl-hydroxy-dimethylsilane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl ketone or benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;benzyl-hydroxy-dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of acetic acid;benzyl-hydroxy-dimethylsilane involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can interact with hydrophobic pockets in proteins, while the hydroxyl and silane groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: Similar structure but lacks the silane group.
Dimethylchlorosilane: Contains the silane group but lacks the benzyl and hydroxyl groups.
Benzyl chloride: Contains the benzyl group but lacks the hydroxyl and silane groups.
Uniqueness
Acetic acid;benzyl-hydroxy-dimethylsilane is unique due to the presence of both the benzyl and silane groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
71958-71-9 |
|---|---|
Fórmula molecular |
C11H18O3Si |
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
acetic acid;benzyl-hydroxy-dimethylsilane |
InChI |
InChI=1S/C9H14OSi.C2H4O2/c1-11(2,10)8-9-6-4-3-5-7-9;1-2(3)4/h3-7,10H,8H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
FIAFWZJIPCRGIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C[Si](C)(CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)

![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)

![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)

![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)






